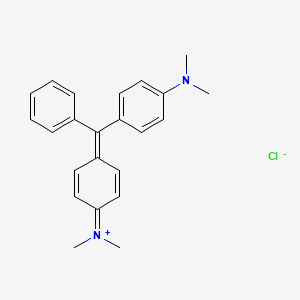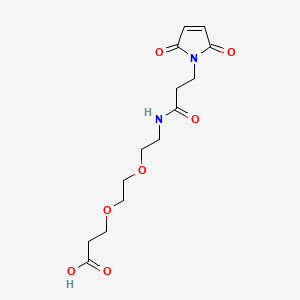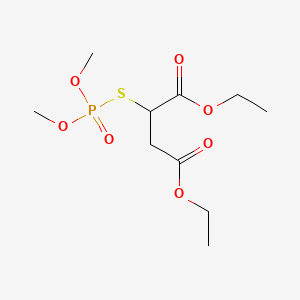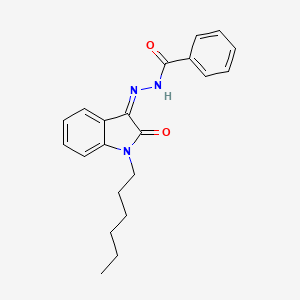
N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide
Vue d'ensemble
Description
“N’-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide”, also known as MDA-19 or BZO-HEXOXIZID, is a synthetic cannabinoid . It belongs to the group of synthetic cannabinoid receptor agonists . The molecular formula of this compound is C21H23N3O2 .
Synthesis Analysis
MDA-19 was first synthesized in 2008 as a selective type-2 cannabinoid receptor (CB2) agonist due to its potential to treat neuropathic pain . The synthesis process and further analysis of this compound are detailed in various scientific papers .Molecular Structure Analysis
The molecular structure of MDA-19 is complex, with a molecular weight of 349.4262 g/mol . The InChI Key of the compound is ZGQHMZCITJHYOW-QOCHGBHMSA-N .Chemical Reactions Analysis
The chemical reactions involving MDA-19 are complex and involve multiple steps . Further details about these reactions can be found in the referenced scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of MDA-19 are detailed in various scientific papers . The compound has a complex structure and specific physical and chemical properties that contribute to its biological activity .Applications De Recherche Scientifique
Neuropathic Pain Treatment
MDA 19, also known as N’-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide, was first synthesized in 2008 as a selective type-2 cannabinoid receptor (CB2) agonist. It has been targeted as a potential treatment for neuropathic pain due to its selective action on CB2 receptors, which are known to modulate pain without the psychoactive effects associated with type-1 cannabinoid receptors (CB1) .
Anti-Tumor Activity in Hepatocellular Carcinoma
MDA 19 has shown promise in the treatment of hepatocellular carcinoma (HCC). Research suggests that MDA-19 exerts anti-tumor activity at least partly through the inactivation of the AKT signaling pathway in HCC. CB2 functions as a tumor suppressor gene in HCC, and MDA-19-induced growth inhibition of HCC cells depends on its binding to CB2 to activate it. This indicates that MDA-19 treatment may be a promising strategy for HCC therapy .
Mécanisme D'action
MDA-19, also known as N’-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide, is a potent and selective agonist for the cannabinoid receptor CB2 . This compound has been studied for its potential therapeutic effects in various clinical conditions .
Target of Action
MDA-19 primarily targets the cannabinoid receptor 2 (CB2) . The CB2 receptor is known to play a crucial role in the human body’s endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
MDA-19 acts as an agonist at the CB2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In the case of MDA-19, it binds to the CB2 receptor and activates it . The pharmacology of mda-19 in rat cannabinoid receptors has been demonstrated to function differently than human cannabinoid receptors .
Biochemical Pathways
MDA-19’s action on the CB2 receptor affects the AKT signaling pathway . The AKT signaling pathway is crucial for many cellular processes, including cell proliferation and survival . MDA-19 has been shown to inhibit the AKT signaling pathway, leading to a decrease in cell proliferation .
Result of Action
MDA-19’s activation of the CB2 receptor and subsequent inhibition of the AKT signaling pathway leads to a decrease in cell proliferation . This has been observed in hepatocellular carcinoma (HCC) cell lines, where MDA-19 treatment inhibited cell proliferation in a dose- and time-dependent manner . Additionally, MDA-19 treatment induced cell apoptosis and activation of the mitochondrial apoptosis pathway .
Action Environment
The efficacy and stability of MDA-19 can be influenced by various environmental factors. For instance, the presence of other substances, such as other cannabinoids or drugs, could potentially affect the action of MDA-19 . Furthermore, individual genetic variations, such as differences in the expression of the CB2 receptor, could also influence the compound’s action .
Orientations Futures
Propriétés
IUPAC Name |
N-(1-hexyl-2-hydroxyindol-3-yl)iminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14,26H,2-4,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRTDOKKSWDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029871, DTXSID401345281 | |
| Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide | |
CAS RN |
1048973-47-2, 1104302-26-2 | |
| Record name | MDA-19 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048973472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BZO-HEXOXIZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83OI5CX2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



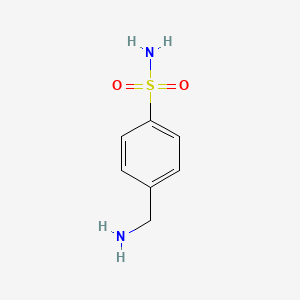
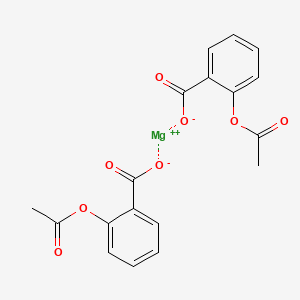

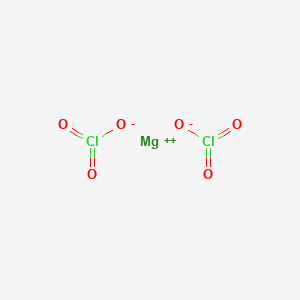
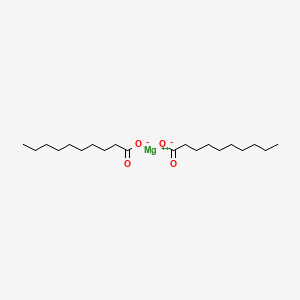
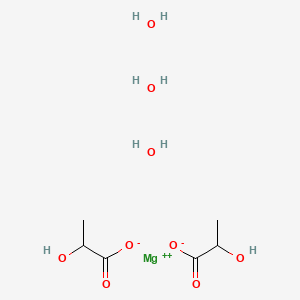

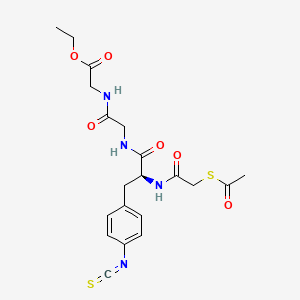
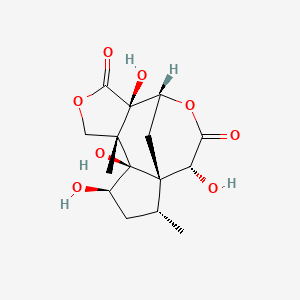

![6-[4-Methyl-2-oxo-5-phenylmethoxycarbonyl-6-(4-phenylphenyl)-1,6-dihydropyrimidin-3-yl]hexanoic acid](/img/structure/B1675920.png)
